![molecular formula C29H29N3O5S2 B2611710 C29H29N3O5S2 CAS No. 425400-81-3](/img/structure/B2611710.png)
C29H29N3O5S2
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Overview
Description
The compound “C29H29N3O5S2” is also known as N-{4-[(2S,4R,5R,6S)-4-[4-(hydroxymethyl)phenyl]-5-methyl-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3-dioxan-2-yl]phenyl}benzenesulfonamide .
Molecular Structure Analysis
The compound contains total 72 bond(s); 43 non-H bond(s), 26 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 24 aromatic bond(s), 5 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 2 ether(s) (aliphatic), 1 sulfide(s), 1 sulfonamide(s) (thio-/dithio) .Scientific Research Applications
Advances in Material Science
Research in material science often explores the synthesis and application of novel materials, which are fundamental to advancements in technology and industry. For example, the development of inorganic nanoparticles has been a focal point, driven by their potential applications in electronics, catalysis, and environmental science. The synthesis methods and applications of these nanoparticles show the importance of understanding complex chemical structures in creating new materials with unique properties (Cushing, Kolesnichenko, & O'Connor, 2004).
Catalysis and Polymerization
In the field of catalysis, compounds like sodium iminoquinolates demonstrate the diversity of structures that can be synthesized and their potential applications. These compounds have been utilized in the ring-opening polymerization (ROP) of rac-lactide, illustrating the role of complex molecules in facilitating polymer synthesis, which is key for producing polymers with specific properties (Zhang et al., 2016).
Environmental Applications
The COSMO-RS model highlights the intersection of chemical engineering and environmental science, demonstrating the use of complex molecular interactions for extracting substances from aqueous solutions. This methodology could be relevant for understanding how compounds with specific structures interact in different phases and can be applied to environmental cleanup or selective extraction processes (Lei, Chen, & Li, 2007).
Safety and Hazards
properties
IUPAC Name |
2-oxo-6-N,8-N-bis(2,4,6-trimethylphenyl)-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5S2/c1-15-10-17(3)26(18(4)11-15)31-38(34,35)23-14-24(28-25-21(23)8-7-9-22(25)29(33)30-28)39(36,37)32-27-19(5)12-16(2)13-20(27)6/h7-14,31-32H,1-6H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRQFIGVCANMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=C(C=C(C=C5C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C29H29N3O5S2 |
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